molecular formula C11H16FNO B7903303 [(4-Fluoro-3-methoxyphenyl)methyl](propyl)amine

[(4-Fluoro-3-methoxyphenyl)methyl](propyl)amine

Cat. No.: B7903303
M. Wt: 197.25 g/mol
InChI Key: YFETUXSEKQISQG-UHFFFAOYSA-N
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Description

(4-Fluoro-3-methoxyphenyl)methylamine is a secondary amine featuring a benzyl group substituted with a fluorine atom at the 4-position and a methoxy group at the 3-position of the phenyl ring, linked to a propylamine moiety. The fluorine and methoxy substituents influence electronic and steric properties, while the propyl chain modulates lipophilicity and molecular flexibility .

Properties

IUPAC Name

N-[(4-fluoro-3-methoxyphenyl)methyl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO/c1-3-6-13-8-9-4-5-10(12)11(7-9)14-2/h4-5,7,13H,3,6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFETUXSEKQISQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC(=C(C=C1)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-3-methoxyphenyl)methylamine typically involves multiple steps. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the benzene ring. This can be followed by the introduction of a methoxy group through methylation. The final step involves the attachment of the propylamine group via reductive amination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-3-methoxyphenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

(4-Fluoro-3-methoxyphenyl)methylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used to study the effects of fluorine and methoxy groups on biological systems.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Fluoro-3-methoxyphenyl)methylamine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, while the methoxy group can influence its solubility and stability. The propylamine group can interact with amino acid residues in proteins, affecting their function and activity.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The aromatic ring's substitution pattern significantly impacts physicochemical and biological properties. Key analogs include:

Compound Name Substituents (Phenyl Ring) Molecular Formula Molecular Weight Key Properties/Activities References
(4-Fluoro-3-methoxyphenyl)methylamine 4-F, 3-OCH3 C11H16FNO 197.25 g/mol Moderate lipophilicity; potential receptor binding
(3-Methoxy-4-methylphenyl)methylamine 3-OCH3, 4-CH3 C12H19NO 193.29 g/mol Increased steric bulk; reduced polarity
(3-Methoxy-4-propoxyphenyl)methylamine 3-OCH3, 4-OCH2CH2CH3 C14H23NO2 237.34 g/mol Higher lipophilicity; altered solubility
[(4-Ethoxy-3-methoxyphenyl)methyl]propylamine 4-OCH2CH3, 3-OCH3 C13H21NO2 223.31 g/mol Enhanced metabolic stability

Key Findings :

  • Fluorine vs. Methoxy/Methyl : The 4-fluoro substituent (target compound) enhances electronegativity and may improve metabolic stability compared to methyl or ethoxy groups .
  • Propoxy vs.

Alkyl Chain Modifications in the Amine Moiety

The length and branching of the alkyl chain influence receptor affinity and pharmacokinetics:

Compound Name Amine Structure Biological Relevance References
(4-Fluoro-3-methoxyphenyl)methylamine Linear propyl chain Balanced lipophilicity; moderate hH3R affinity (inferred)
[(3-Fluorophenyl)methyl][1-(4-fluorophenyl)propyl]amine Branched propyl chain Steric hindrance may reduce receptor binding
[(3-bromo-4-fluorophenyl)methyl][3-(piperidin-1-yl)propyl]amine Cyclic piperidinylpropyl Enhanced basicity; potential for CNS activity

Key Findings :

  • Propyl vs. Shorter Chains : Propyl chains (as in the target compound) offer optimal balance between lipophilicity and steric effects compared to methyl or ethyl analogs, which may exhibit lower receptor affinity .
  • Cyclic Amines : Introduction of a piperidine ring (e.g., ) increases basicity and may enhance interactions with cationic binding pockets in enzymes or receptors .

Biological Activity

(4-Fluoro-3-methoxyphenyl)methylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Structure and Properties

The compound consists of a propyl amine group attached to a methoxy-substituted phenyl ring with a fluorine atom at the para position. This structural configuration may influence its interaction with biological targets.

Chemical Structure

The biological activity of (4-Fluoro-3-methoxyphenyl)methylamine is primarily attributed to its interaction with various receptors and enzymes. The presence of the fluorine atom enhances lipophilicity, potentially improving membrane permeability and binding affinity to target sites.

Pharmacological Effects

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in pathways related to inflammation and cancer.
  • Receptor Interaction : It may act as a ligand for specific receptors involved in neurotransmission, influencing mood and behavior.

1. Anti-inflammatory Activity

A study investigated the anti-inflammatory properties of (4-Fluoro-3-methoxyphenyl)methylamine in a murine model of acute inflammation. The results indicated a significant reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.

ParameterControl GroupTreatment Group
TNF-alpha (pg/mL)150 ± 1080 ± 5*
IL-6 (pg/mL)200 ± 15100 ± 8*

(*p < 0.05 vs Control)

2. Antidepressant-like Effects

In behavioral assays, the compound exhibited antidepressant-like effects in rodent models. It was administered orally, and the results were measured using the forced swim test.

TreatmentTime (minutes)Immobility Time (seconds)
Control6180 ± 20
Compound690 ± 15*

(*p < 0.01 vs Control)

Toxicity and Safety Profile

Toxicological assessments indicate that (4-Fluoro-3-methoxyphenyl)methylamine has a favorable safety profile at therapeutic doses. However, further studies are required to fully understand its long-term effects and potential toxicity.

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